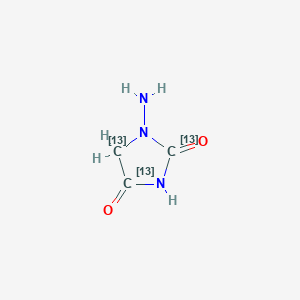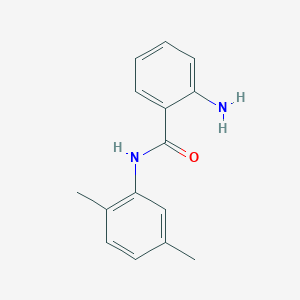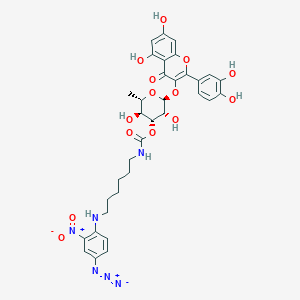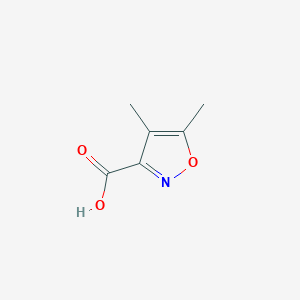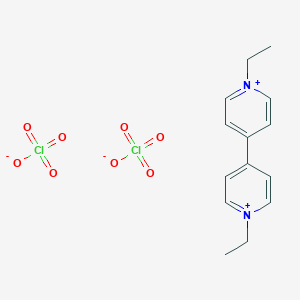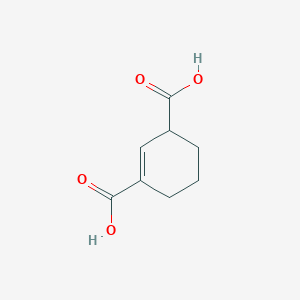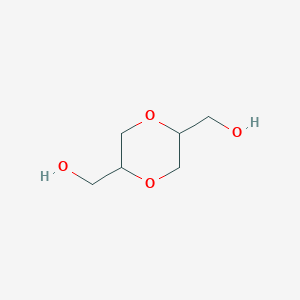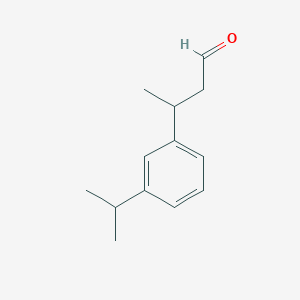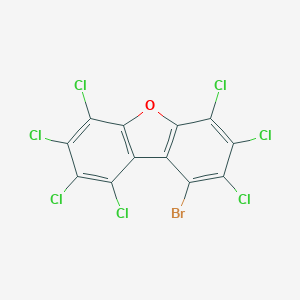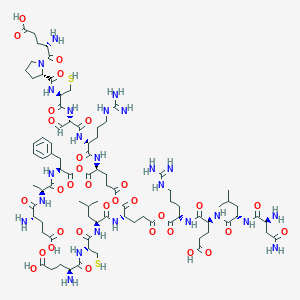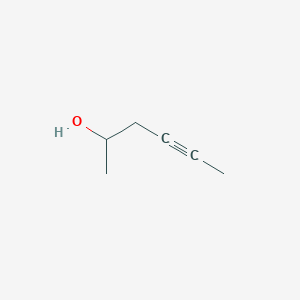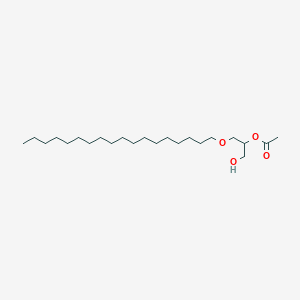
4'-デメチルホモハリントンニン
概要
説明
科学的研究の応用
4’-Demethyl Homoharringtonine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in proteomics research.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Investigated for its potential in treating hematological malignancies and other cancers.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
作用機序
Target of Action
4’-Demethyl Homoharringtonine (HHT), a plant alkaloid, has been identified as a potent anti-tumor compound . The primary targets of HHT are the cellular processes involved in protein synthesis . It prevents the initial elongation step of protein synthesis, thereby inhibiting the production of proteins necessary for cancer cell growth and proliferation .
Mode of Action
HHT interacts with its targets by binding to the ribosomal machinery of the cell, specifically preventing the initial elongation step of protein synthesis . This interaction results in the inhibition of protein production, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
HHT affects several biochemical pathways. One of the key pathways influenced by HHT is the NOTCH/MYC signaling pathway, which is commonly dysregulated in hematological malignancies . HHT also impacts various physiological pathways, opening new avenues for therapeutic applications .
Pharmacokinetics
HHT is mainly metabolized in the liver and converts to a low activity of 4’-demethylation homoharringtonine by oxidation in the liver microsomes . It is absorbed slowly by intramuscular or oral administration, and it can be administered by intravenous or subcutaneous injection . These properties impact the bioavailability of HHT, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of HHT’s action are significant. It induces apoptosis and cell cycle arrest in G0/G1 phase in various cancer cell lines . In vivo studies have shown that HHT treatment significantly reduces human T-ALL engraftment rates and prolongs survival .
Action Environment
The action, efficacy, and stability of HHT can be influenced by various environmental factors. For instance, the natural purification of harringtonine and HHT has caused significant damage to the environment . Moreover, the extraction yield of HHT from its source, Cephalotaxus harringtonia, is better than harringtonine, which has influenced its selection for clinical use .
生化学分析
Biochemical Properties
4’-Demethyl Homoharringtonine interacts with various enzymes, proteins, and other biomolecules. It has multifaceted pharmacological properties that extend beyond traditional applications . It has a unique mechanism of action by preventing the initial elongation step of protein synthesis .
Cellular Effects
4’-Demethyl Homoharringtonine has significant effects on various types of cells and cellular processes. It demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . It has been shown to inhibit cell growth/viability and induce cell cycle arrest and apoptosis, significantly inhibiting disease progression in vivo .
Molecular Mechanism
The molecular mechanism of 4’-Demethyl Homoharringtonine involves preventing the initial elongation step of protein synthesis . It also has the ability to impact various physiological pathways, opening new avenues for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, 4’-Demethyl Homoharringtonine has shown to inhibit the NOTCH/MYC pathway and induced a significantly longer survival in T-ALL mouse and patient-derived xenograft models .
Metabolic Pathways
4’-Demethyl Homoharringtonine is involved in various metabolic pathways. The treatment of 4’-Demethyl Homoharringtonine significantly changed metabolic signatures of AML cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethyl Homoharringtonine typically involves the partial esterification of Cephalotaxine . The reaction conditions often include the use of specific solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of 4’-Demethyl Homoharringtonine involves the extraction of Cephalotaxine from the Cephalotaxus species, followed by chemical modification to produce the desired compound . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4’-Demethyl Homoharringtonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-Demethyl Homoharringtonine, each with unique pharmacological properties .
類似化合物との比較
- Homoharringtonine
- Dehydrodesoxy Homoharringtonine
- Cephalotaxine
Comparison: 4’-Demethyl Homoharringtonine is unique due to its specific structural modifications, which enhance its cytotoxic properties compared to other similar compounds . Its ability to inhibit protein synthesis more effectively makes it a valuable compound in cancer research and treatment .
特性
IUPAC Name |
(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-KSZYUSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650139 | |
| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98599-84-9 | |
| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



